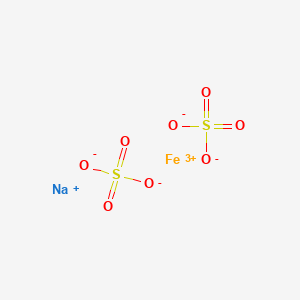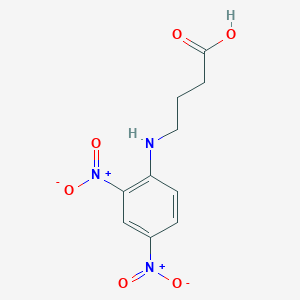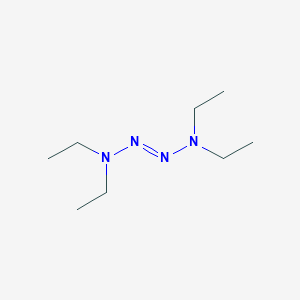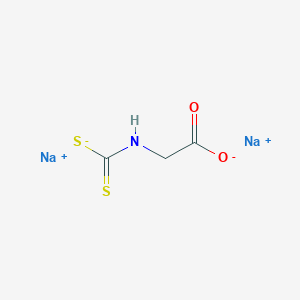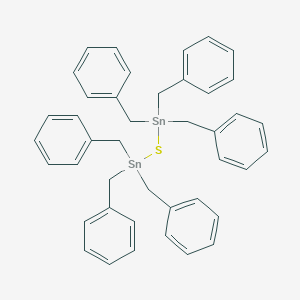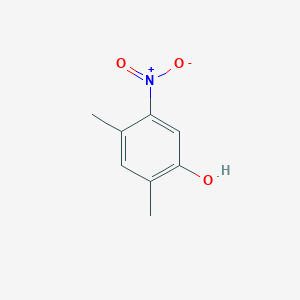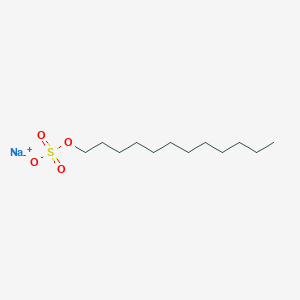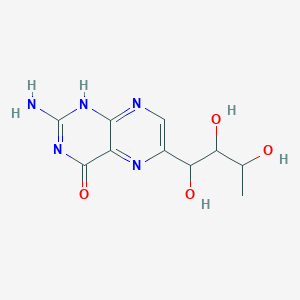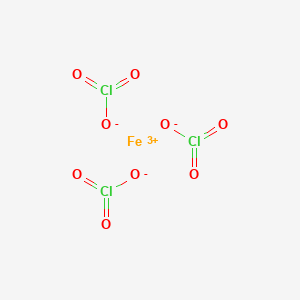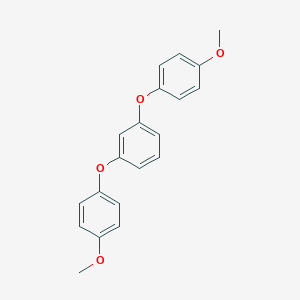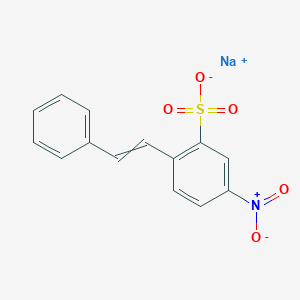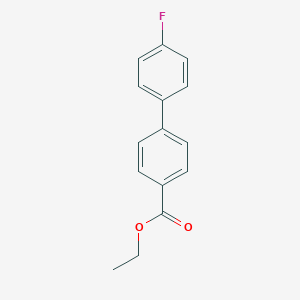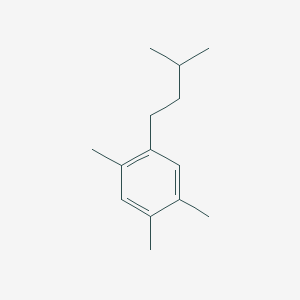
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-tert-butyltoluene and has a molecular weight of 210.36 g/mol. This compound is widely used in various scientific research applications, including organic synthesis, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, p-tert-butyltoluene reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has been reported to exhibit several biochemical and physiological effects. In a study conducted on rats, p-tert-butyltoluene was found to exhibit anti-inflammatory and analgesic properties. The compound was able to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the rats' blood. Additionally, p-tert-butyltoluene was able to reduce the pain response in the rats, indicating its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- in lab experiments include its relatively simple synthesis method and its wide range of scientific research applications. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of using p-tert-butyltoluene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
For the scientific research of p-tert-butyltoluene include the development of novel pain-relieving drugs, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its potential toxicity.
Synthesemethoden
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- can be synthesized through a Friedel-Crafts alkylation reaction between p-xylene and tert-amyl chloride. The reaction is catalyzed by aluminum chloride and yields p-tert-butyltoluene as the major product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of pain and inflammation. Additionally, p-tert-butyltoluene has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions.
Eigenschaften
CAS-Nummer |
10425-90-8 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-(3-methylbutyl)benzene |
InChI |
InChI=1S/C14H22/c1-10(2)6-7-14-9-12(4)11(3)8-13(14)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
SSWDVXXDRVNAPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)CCC(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)CCC(C)C)C |
Synonyme |
1-Isopentyl-2,4,5-trimethylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



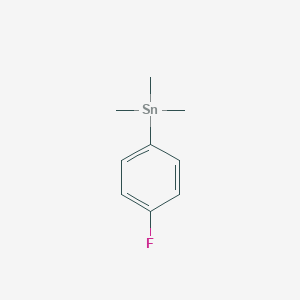
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
